molecular formula C20H23NO B463077 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol CAS No. 16628-28-7

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol

Cat. No.: B463077
CAS No.: 16628-28-7
M. Wt: 293.4g/mol
InChI Key: KTXWRKQUMWUENJ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a diphenylpent-2-yn-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-dimethylaminobenzaldehyde with acetylene derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various biological pathways, modulating cellular processes and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other reactions.

    4-Dimethylaminobenzaldehyde: Used in the Ehrlich reaction to detect indoles.

    4-Dimethylaminoantipyrine: A derivative used in pharmaceutical applications .

Uniqueness

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and diphenyl groups enhances its versatility in various applications, distinguishing it from other similar compounds .

Properties

CAS No.

16628-28-7

Molecular Formula

C20H23NO

Molecular Weight

293.4g/mol

IUPAC Name

4-(dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol

InChI

InChI=1S/C20H23NO/c1-19(2,21(3)4)15-16-20(22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,22H,1-4H3

InChI Key

KTXWRKQUMWUENJ-UHFFFAOYSA-N

SMILES

CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Canonical SMILES

CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

solubility

44 [ug/mL]

Origin of Product

United States

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